molecular formula C16H16N4O2S B12206022 2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine

2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine

Cat. No.: B12206022
M. Wt: 328.4 g/mol
InChI Key: UQJPHBBTGAPTDW-UHFFFAOYSA-N
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Description

2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of high-throughput synthesis techniques and continuous flow chemistry to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine is unique due to its combination of the imidazo[1,2-a]pyrimidine core, pyrrolidine ring, and sulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-(3-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C16H16N4O2S/c21-23(22,20-9-1-2-10-20)14-6-3-5-13(11-14)15-12-19-8-4-7-17-16(19)18-15/h3-8,11-12H,1-2,9-10H2

InChI Key

UQJPHBBTGAPTDW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=NC4=N3

Origin of Product

United States

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